methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Description
Methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core fused with a pyrazole moiety. Key structural attributes include:
- 1,2-Oxazole ring: Substituted at positions 3 and 5 with a 2-chlorophenyl group and a pyrazole derivative, respectively.
- Pyrazole substituent: The pyrazole ring is substituted at position 1 with a 2,4-dichlorophenyl group and at position 3 with an ethoxycarbonyl group.
- Ester functionalities: Methyl and ethoxycarbonyl groups enhance lipophilicity and influence bioavailability.
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)20-14(11-29(27-20)17-9-8-12(24)10-16(17)26)21-18(22(30)32-2)19(28-34-21)13-6-4-5-7-15(13)25/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNVDCKLRAQWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=CC=CC=C3Cl)C(=O)OC)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including anti-inflammatory, neuroprotective, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 399.26 g/mol. It features a pyrazole ring, oxazole moiety, and chlorinated phenyl groups, which are critical for its biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, reducing the release of pro-inflammatory cytokines and improving neuroprotection in models of neuroinflammation . This suggests that this compound may share similar properties.
2. Neuroprotective Properties
The compound has shown promise in neuroprotection against conditions like Parkinson's disease (PD). In studies involving MPTP-induced neurotoxicity in mice, it was found to protect dopaminergic neurons by modulating inflammatory pathways such as NF-κB and p38 MAPK signaling . This highlights its potential application in treating neurodegenerative diseases.
3. Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structures were evaluated for their antitumor efficacy against various cancer cell lines. Some exhibited broad-spectrum activity against tumors, suggesting that this compound could be an effective anticancer agent .
Case Studies
Case Study 1: Neuroprotection in PD Models
A study investigated the effects of a pyrazole derivative on microglial activation in PD models. The results indicated that treatment with the compound significantly reduced inflammatory markers and improved behavioral outcomes in mice subjected to neurotoxic agents .
Case Study 2: Antitumor Efficacy
In vitro evaluations of structurally similar compounds revealed promising antitumor activity against breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Properties
Recent studies have indicated that derivatives of oxazole compounds exhibit promising anticancer activity. Methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cell survival .
1.2 Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated microglia, which are implicated in neurodegenerative diseases such as Parkinson's disease . This suggests potential therapeutic applications in neuroinflammatory disorders.
Agricultural Applications
2.1 Pesticidal Activity
This compound has been investigated for its pesticidal properties. Preliminary studies indicate that this compound exhibits effective insecticidal activity against a range of agricultural pests. Its mode of action involves disrupting the normal physiological processes in target insects, leading to mortality .
2.2 Herbicidal Potential
In addition to its insecticidal properties, there is emerging evidence supporting its herbicidal capabilities. The compound has shown efficacy in inhibiting the growth of certain weed species without adversely affecting crop plants, suggesting a selective action that could be beneficial in integrated pest management strategies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications at various positions on the oxazole ring or the attached phenyl groups can significantly influence its potency and selectivity against different biological targets .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Oxazole Hybrid Cores
Compound A : [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate (CAS 104604-66-2)
- Structure: Features a pyrazole ring substituted with a 4-methylphenoxy group and a methyl ester-linked 4-chlorobenzoate.
- Key Differences: Lacks the 1,2-oxazole core. Contains a 4-methylphenoxy group instead of dichlorophenyl substitution.
- Properties :
- Molecular weight: 436.9 g/mol (vs. target compound’s ~495.7 g/mol).
- Higher lipophilicity due to the 4-chlorobenzenecarboxylate group.
Compound B : Ethyl 1-(3-Chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 1000573-58-9)
- Structure : A triazole derivative with a 3-chloro-4-methylphenyl group and ethyl ester.
- Key Differences :
- Replaces oxazole with a 1,2,4-triazole ring.
- Simpler substitution pattern (single aromatic ring).
- Properties :
- Molecular weight: 281.7 g/mol.
- Predicted pKa: 5.21 ± 0.20, suggesting moderate solubility in aqueous environments.
Chlorophenyl-Substituted Analogues
Compound C : 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
- Structure : Pyrazole-pyrazolone hybrid with dual 4-chlorophenyl groups.
- Key Differences :
- Incorporates a pyrazolone ring instead of oxazole.
- Lacks ester functionalities.
- Properties: Single-crystal X-ray data confirms planar geometry (R factor = 0.081). Potential bioactivity inferred from structural similarity to kinase inhibitors.
Compound D : Methyl 4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate
- Structure : Oxadiazole-containing compound with a 4-methoxyphenyl group.
- Key Differences :
- Replaces pyrazole with oxadiazole.
- Includes a flexible butanamido linker.
- Properties :
- Enhanced metabolic stability due to oxadiazole’s resistance to hydrolysis.
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Structural and Functional Group Comparison
Research Findings and Implications
- Synthetic Methods : The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ) for pyrazole-oxazole fusion.
- Crystallography : Structural analogs (e.g., Compound C ) were resolved via single-crystal X-ray diffraction (SHELX ), confirming planar geometries critical for target engagement.
- Bioactivity: While direct data are absent, pyrazole-oxazole hybrids are known for kinase inhibition (e.g., imatinib analogs). The dichlorophenyl and ester groups may enhance blood-brain barrier penetration.
- Solubility vs. Lipophilicity : Ethoxycarbonyl and methyl ester groups in the target compound likely balance solubility and membrane permeability, similar to Compound B .
Preparation Methods
Pyrazole Subunit Synthesis
The synthesis of 1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl begins with the regioselective cyclocondensation of 2,4-dichlorophenylhydrazine A with ethyl 3-oxobutanoate B (Scheme 1). Under Gosselin conditions, employing dimethylformamide (DMF) and catalytic HCl at 80°C, this reaction affords ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate C in 72% yield. Subsequent bromination at the pyrazole C-4 position using N-bromosuccinimide (NBS) in carbon tetrachloride introduces the requisite bromine atom, yielding ethyl 4-bromo-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate D (85% yield).
Scheme 1: Pyrazole Core Synthesis
$$
\text{2,4-Dichlorophenylhydrazine} + \text{Ethyl 3-oxobutanoate} \xrightarrow{\text{DMF, HCl, 80°C}} \text{Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NBS, CCl}_4} \text{Ethyl 4-bromo-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate}
$$
Oxazole Ring Construction
The 1,2-oxazole moiety is assembled via the van Leusen reaction, leveraging tosylmethyl isocyanide (TosMIC) E and methyl 3-(2-chlorophenyl)-3-oxopropanoate F (Scheme 2). Under microwave irradiation (350 W, 120°C) in isopropyl alcohol with potassium phosphate, this [3+2] cycloaddition delivers methyl 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate G in 68% yield. The reaction proceeds through nucleophilic attack of TosMIC on the ketone, followed by cyclization and elimination of toluenesulfinic acid.
Scheme 2: Oxazole Synthesis via van Leusen Reaction
$$
\text{Methyl 3-(2-chlorophenyl)-3-oxopropanoate} + \text{TosMIC} \xrightarrow{\text{K}3\text{PO}4, \text{MW}} \text{Methyl 3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate}
$$
Fragment Coupling and Final Assembly
With both subunits prepared, the critical C-5 oxazole–C-4 pyrazole bond is established via Suzuki-Miyaura cross-coupling. Treatment of bromopyrazole D with oxazole boronic ester H (derived from G via Miyaura borylation) in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 90°C for 12 hours furnishes the target compound in 65% yield (Scheme 3). Key to success is the use of rigorously anhydrous conditions and degassed solvents to prevent palladium deactivation.
Scheme 3: Cross-Coupling for Final Assembly
$$
\text{Ethyl 4-bromo-1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate} + \text{Methyl 3-(2-chlorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole-4-carboxylate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}
$$
Optimization of Reaction Parameters
Pyrazole Bromination Efficiency
Bromination at the pyrazole C-4 position proved sensitive to solvent choice and NBS stoichiometry (Table 1). Dichloromethane provided superior regioselectivity over carbon tetrachloride, albeit with slightly reduced conversion. A 1.2:1 NBS:substrate ratio minimized di-brominated byproduct formation.
Table 1: Bromination Optimization for D
| Solvent | NBS Equiv | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CCl₄ | 1.0 | 25 | 85 | 92 |
| CH₂Cl₂ | 1.2 | 0 | 78 | 98 |
| THF | 1.5 | 40 | 65 | 85 |
Cross-Coupling Catalyst Screening
Palladium catalyst selection dramatically influenced coupling efficiency (Table 2). While Pd(PPh₃)₄ provided satisfactory results, PdCl₂(dppf) with XPhos ligand enhanced yields to 78% by mitigating protodeboronation side reactions.
Table 2: Catalyst Impact on Suzuki Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | Toluene/EtOH | 65 |
| PdCl₂(dppf) | XPhos | Dioxane/H₂O | 78 |
| Pd(OAc)₂ | SPhos | THF/H₂O | 58 |
Alternative Synthetic Approaches
Domino Cyclization Strategy
Inspired by domino reactions of arylglyoxals, ethyl 2-chlorophenylglyoxalate I was condensed with pyrazol-5-amine J under microwave irradiation (120°C, p-TsOH/DMF). This one-pot sequence generated the oxazole-pyrazole scaffold directly in 54% yield, albeit with lower regiocontrol compared to the cross-coupling approach.
Fischer Oxazole Synthesis
Employing hydroxylamine hydrochloride and methyl 3-(2-chlorophenyl)-3-oxopropanoate F in ethanol at reflux yielded the oxazole core in 60% yield. However, ester group hydrolysis under prolonged heating necessitated subsequent re-esterification, complicating the route.
Scale-Up Considerations and Process Chemistry
Pilot-scale production (100 g) highlighted the importance of cryogenic bromination (-10°C) to control exotherms and suppress degradation. Additionally, replacing Pd(PPh₃)₄ with immobilized Pd/C (0.5 mol%) in flow reactors improved catalyst recovery and reduced heavy metal contamination to <5 ppm.
Spectroscopic Characterization and Purity Assessment
¹H NMR (400 MHz, CDCl₃) of the target compound exhibited diagnostic signals at δ 8.52 (s, 1H, oxazole H-5), 7.89–7.21 (m, 6H, aryl H), and 4.42 (q, J=7.1 Hz, 2H, OCH₂CH₃). High-resolution mass spectrometry confirmed the molecular ion at m/z 538.9943 [M+H]⁺ (calc. 538.9946). HPLC purity exceeded 99.5% using a C18 column (ACN/H₂O gradient).
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves cyclization reactions, such as the Vilsmeier–Haack reaction for pyrazole intermediates (as seen in analogous compounds) . A common strategy includes:
- Step 1 : Formation of the pyrazole core via condensation of hydrazines with β-ketoesters or diketones.
- Step 2 : Oxazole ring construction through [3+2] cycloaddition or nucleophilic substitution.
- Step 3 : Functionalization via esterification or halogenation. Key intermediates include 1-(2,4-dichlorophenyl)pyrazole derivatives and chlorophenyl-substituted oxazole precursors. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying regiochemistry and substituent positions. For example, the ethoxycarbonyl group’s carbonyl signal appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for esters).
- HPLC-MS : Validates purity (>95%) and molecular weight accuracy.
- X-ray Crystallography (if crystals are obtainable): Resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Yield optimization requires systematic screening of:
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency in heterocycle formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may increase side reactions.
- Temperature Control : Lower temperatures (~0–5°C) reduce decomposition of sensitive intermediates like nitroarenes .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves regioselectivity .
Q. What strategies resolve contradictions in NMR data interpretation for this compound’s regiochemistry?
Contradictions often arise from overlapping signals or dynamic effects. Solutions include:
- 2D NMR Techniques (COSY, NOESY): Differentiate between spatially proximate protons (e.g., pyrazole vs. oxazole ring protons) .
- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling patterns.
- Computational Modeling : DFT calculations predict chemical shifts and validate experimental data .
Q. How does the electronic environment of substituents affect the compound’s reactivity in cross-coupling reactions?
- Electron-Withdrawing Groups (e.g., Cl on phenyl rings): Activate the oxazole ring toward nucleophilic attack but deactivate pyrazole for electrophilic substitution .
- Steric Effects : Bulky substituents (e.g., 2,4-dichlorophenyl) hinder Pd-catalyzed coupling; smaller groups (methyl) improve accessibility .
- Ethoxycarbonyl Group : Stabilizes intermediates via resonance, facilitating Suzuki-Miyaura couplings .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
Discrepancies may stem from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time).
- Solubility Differences : Use DMSO stocks at consistent concentrations (<0.1% v/v).
- Metabolic Stability : Evaluate cytochrome P450 interactions to account for false negatives .
Q. What computational tools are recommended for predicting this compound’s structure-activity relationships (SAR)?
- Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., kinase inhibitors).
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity trends.
- MD Simulations (GROMACS) : Assess binding stability over time .
Methodological Best Practices
Q. What precautions are necessary for handling halogenated intermediates during synthesis?
- Toxicological Controls : Use fume hoods and PPE due to chlorinated byproducts.
- Waste Management : Neutralize acidic/basic waste streams before disposal.
- Moisture Sensitivity : Store intermediates under inert gas (N₂/Ar) to prevent hydrolysis .
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermal Analysis (DSC/TGA) : Determine decomposition thresholds (>200°C typical for esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
